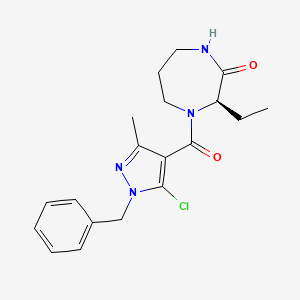![molecular formula C10H13NO3S B7409233 2-[3-(Hydroxymethyl)pyridin-4-yl]sulfanylbutanoic acid](/img/structure/B7409233.png)
2-[3-(Hydroxymethyl)pyridin-4-yl]sulfanylbutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[3-(Hydroxymethyl)pyridin-4-yl]sulfanylbutanoic acid is an organic compound with a unique structure that combines a pyridine ring with a butanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(Hydroxymethyl)pyridin-4-yl]sulfanylbutanoic acid typically involves the reaction of 3-(hydroxymethyl)pyridine with a butanoic acid derivative. One common method includes the use of a thiol group to introduce the sulfanyl linkage. The reaction conditions often involve the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for the efficient production of large quantities of the compound under controlled conditions, ensuring high purity and yield.
Chemical Reactions Analysis
Types of Reactions
2-[3-(Hydroxymethyl)pyridin-4-yl]sulfanylbutanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The pyridine ring can be reduced to form a piperidine derivative.
Substitution: The sulfanyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Formation of 2-[3-(carboxymethyl)pyridin-4-yl]sulfanylbutanoic acid.
Reduction: Formation of 2-[3-(hydroxymethyl)piperidin-4-yl]sulfanylbutanoic acid.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[3-(Hydroxymethyl)pyridin-4-yl]sulfanylbutanoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-[3-(Hydroxymethyl)pyridin-4-yl]sulfanylbutanoic acid involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The sulfanyl group may also interact with metal ions, affecting the function of metalloproteins. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
2-[3-(Hydroxymethyl)pyridin-4-yl]butanoic acid: Lacks the sulfanyl group, which may result in different reactivity and biological activity.
2-[3-(Hydroxymethyl)pyridin-4-yl]sulfanylpropanoic acid: Similar structure but with a shorter carbon chain, potentially affecting its physical and chemical properties.
2-[3-(Hydroxymethyl)pyridin-4-yl]sulfanylpentanoic acid: Longer carbon chain, which may influence its solubility and interaction with biological targets.
Uniqueness
The presence of both the hydroxymethyl and sulfanyl groups in 2-[3-(Hydroxymethyl)pyridin-4-yl]sulfanylbutanoic acid provides a unique combination of functional groups that can participate in diverse chemical reactions and interactions. This makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
2-[3-(hydroxymethyl)pyridin-4-yl]sulfanylbutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3S/c1-2-8(10(13)14)15-9-3-4-11-5-7(9)6-12/h3-5,8,12H,2,6H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPMLVUNEPCMXGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)SC1=C(C=NC=C1)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2,2-difluoro-3-hydroxy-N-[(4-hydroxy-3-methoxyphenyl)methyl]-4-methylpentanamide](/img/structure/B7409165.png)
![2-[2-(1-Chloroisoquinolin-7-yl)oxyethoxy]ethanol](/img/structure/B7409169.png)
![2,2-difluoro-3-hydroxy-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-3-phenylpropanamide](/img/structure/B7409179.png)
![2-[3-(Difluoromethoxy)-4-nitroanilino]-3-(1,3-thiazol-2-yl)propan-1-ol](/img/structure/B7409185.png)
![Ethyl 2-[2-[(6-cyanopyridazin-3-yl)amino]ethyl]-5-methyl-1,3-thiazole-4-carboxylate](/img/structure/B7409189.png)
![tert-butyl 4-[[(2S)-2-hydroxypropyl]amino]-3-(2-methylpropyl)piperidine-1-carboxylate](/img/structure/B7409192.png)
![Methyl 5-methyl-2-[2-[(2-methylbenzoyl)amino]ethyl]-1,3-thiazole-4-carboxylate](/img/structure/B7409199.png)
![Ethyl 2-[2-(2-cyclopropylpropanoylamino)ethyl]-5-methyl-1,3-thiazole-4-carboxylate](/img/structure/B7409203.png)
![(7-Methoxyquinolin-3-yl)-(5,6,7,8-tetrahydropyrido[2,3-b]azepin-9-yl)methanone](/img/structure/B7409211.png)
![ethyl 4-cyclopropyl-3-[(2-methylcyclopropanecarbonyl)amino]-1H-pyrazole-5-carboxylate](/img/structure/B7409217.png)
![Tert-butyl 3-methyl-3-[(4-methyl-2-propyl-1,3-oxazole-5-carbonyl)amino]azetidine-1-carboxylate](/img/structure/B7409221.png)

![2,2-dimethyl-N-(1-oxaspiro[4.5]decan-4-yl)morpholine-4-sulfonamide](/img/structure/B7409234.png)
![(2-Chlorophenyl)-[1-(5-methyl-1,3,4-oxadiazol-2-yl)piperidin-4-yl]methanone](/img/structure/B7409240.png)
